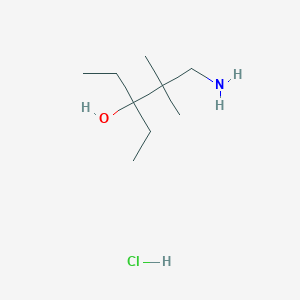

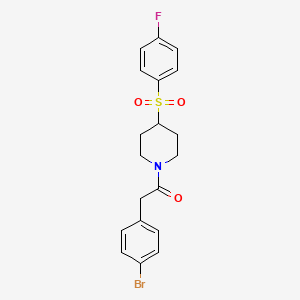

![molecular formula C16H15BrN4O3S B2958864 N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide CAS No. 902248-51-5](/img/structure/B2958864.png)

N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives are prevalent moieties present in selected alkaloids .

Synthesis Analysis

The synthesis of indole derivatives has been a focus of the chemical community due to the importance of this significant ring system . For instance, a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia enables a selective synthesis of various indole derivatives .

Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .

Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Physical and Chemical Properties Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .

Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

The compound of interest represents a class of heterocyclic spiro derivatives synthesized from isatin, a versatile substrate for the creation of a wide array of heterocyclic compounds. An example includes the extraction of isatin from the floral material of Couroupita guianesis and its subsequent transformation into novel heterocyclic spiro derivatives, which can serve as raw materials for drug synthesis (Tripathi & Sonawane, 2013). Such derivatives are synthesized through the refluxing of isatin and thiosemicarbazone in ethanol, followed by cyclization and acetylation processes to yield the final spiro compound.

Antibacterial Activity

Another significant area of application for these compounds involves their antibacterial properties. Spiro[indole] thiadiazole derivatives, for example, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific synthesis and antibacterial assessment of spiro[indole] thiadiazole derivatives reveal their potential as effective agents against various bacterial strains, highlighting the broader implications of these compounds in medical and pharmaceutical research (Olomola, Bada, & Obafemi, 2009).

Corrosion Inhibition

The corrosion inhibition properties of thiadiazoline compounds, including derivatives similar to the compound , have been studied for their efficacy in protecting petroleum oil well/tubing steel in corrosive environments. These compounds exhibit exceptional corrosion mitigation properties, demonstrating the versatility of thiadiazoline derivatives in industrial applications beyond pharmaceuticals (Tiwari, Mitra, & Yadav, 2021).

Catalysis and Green Chemistry

In the realm of green chemistry, Brønsted acidic ionic liquids have been utilized as catalysts for the synthesis of fluorinated spiro compounds, including those with thiadiazoline structures. These methodologies emphasize the role of environmentally benign techniques in producing high-yield compounds with potential antihistamic properties, underscoring the compound's relevance in the development of new pharmaceutical agents (Arya, Rawat, Dandia, & Sasai, 2012).

Advanced Material Science

The compound and its derivatives also find applications in material science, particularly in the development of new heterocyclic compounds with potential applications ranging from antimicrobial agents to corrosion inhibitors. This includes the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, showcasing the versatility of thiadiazoline compounds in contributing to novel materials and chemical entities (Yu et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future of indole derivatives research is promising, with ongoing investigations into novel methods of synthesis and potential therapeutic applications . The inherent three-dimensional nature and ability to project functionalities in all three dimensions make these scaffolds attractive synthetic targets in organic chemistry and drug discovery projects .

Propiedades

IUPAC Name |

N-(4-acetyl-5'-bromo-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O3S/c1-4-7-20-13-6-5-11(17)8-12(13)16(14(20)24)21(10(3)23)19-15(25-16)18-9(2)22/h4-6,8H,1,7H2,2-3H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUZMRMXKVFKKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)Br)N(C2=O)CC=C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

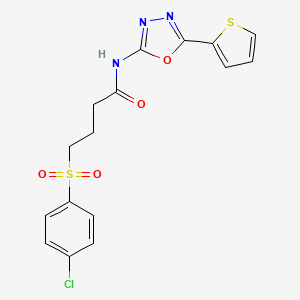

![N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2958781.png)

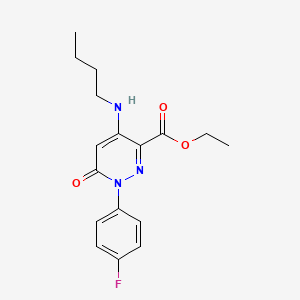

![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)

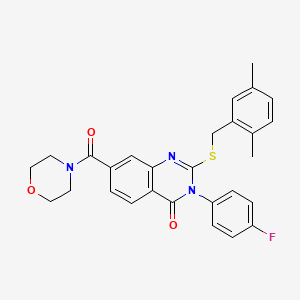

![N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2958795.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile](/img/structure/B2958799.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2958800.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2958804.png)